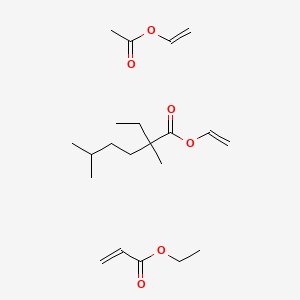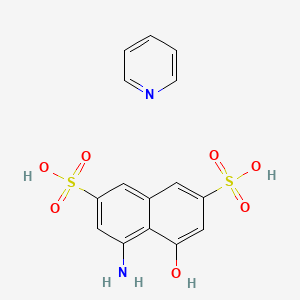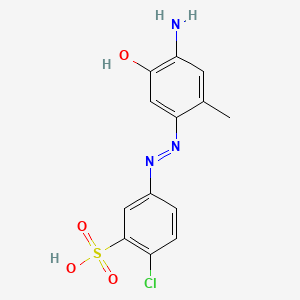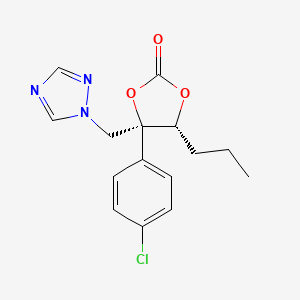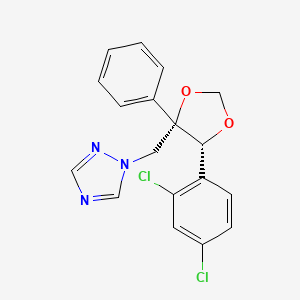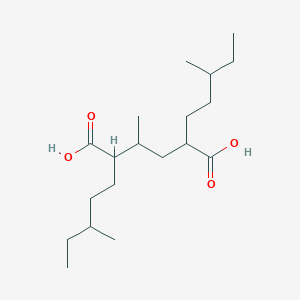
(4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea is a heterocyclic compound with a unique structure that includes a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts and solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazine compounds .
Applications De Recherche Scientifique
(4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mécanisme D'action
The mechanism of action of (4,5-Dihydro-4,6-dimethyl-5-methylene-1,2,4-triazin-3-yl)urea involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives and heterocyclic compounds with similar structures. Examples include:
Thiazoles: Known for their diverse biological activities.
Indoles: Widely studied for their pharmacological properties.
Imidazoles: Noted for their broad range of chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Propriétés
Numéro CAS |
94094-77-6 |
|---|---|
Formule moléculaire |
C7H11N5O |
Poids moléculaire |
181.20 g/mol |
Nom IUPAC |
(4,6-dimethyl-5-methylidene-1,2,4-triazin-3-yl)urea |
InChI |
InChI=1S/C7H11N5O/c1-4-5(2)12(3)7(11-10-4)9-6(8)13/h2H2,1,3H3,(H3,8,9,11,13) |
Clé InChI |
XWSPLWILLHLSHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N(C1=C)C)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


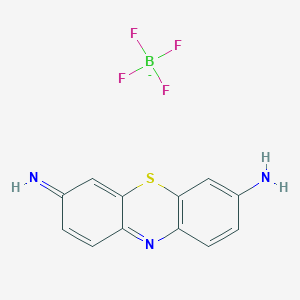
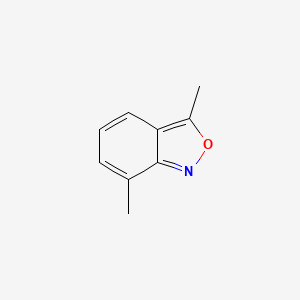
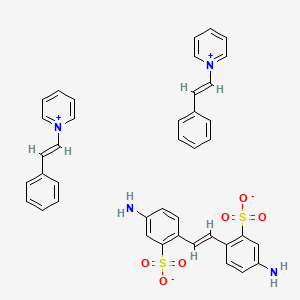

![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
